Pharmacological Selectivity: Muscarinic vs. Nicotinic Activity of the Piperidino-Substituted Choline Carbamate
The piperidino-substituted choline carbamate (CAS 64046-21-5) exhibited a marked muscarinic action with no detectable stimulating nicotine action, directly contrasted with the phenyl betaine amide analog from the same synthetic series, which displayed exclusively nicotinic stimulant activity [1]. This qualitative divergence was observed in preliminary pharmacological investigation incorporated into the original synthesis report, establishing that the N-substituent identity—piperidino versus phenyl betaine—dictates the receptor selectivity profile [1].
| Evidence Dimension | Pharmacological selectivity (muscarinic vs. nicotinic agonism) |
|---|---|
| Target Compound Data | Marked muscarinic action; no stimulating nicotine action (qualitative) |
| Comparator Or Baseline | Phenyl betaine amide analog: only stimulating nicotine action; no muscarinic action (qualitative) |
| Quantified Difference | Qualitative divergence: target compound shows muscarinic-only profile; comparator shows nicotinic-only profile |
| Conditions | Preliminary pharmacological investigation as reported in Sprinson (1941); specific assay system not detailed in the original synthesis paper |
Why This Matters
For researchers procuring a cholinergic ligand with selective muscarinic activity devoid of nicotinic cross-talk, CAS 64046-21-5 offers a defined selectivity profile that a generic choline carbamate (e.g., carbachol, which possesses mixed muscarinic–nicotinic activity) cannot replicate.
- [1] Sprinson, D. B. (1941). The Synthesis of N-Substituted Choline Carbamates and Trimethyl-β-phenylaminoethylammonium Chloride. Journal of the American Chemical Society, 63(8), 2249–2251. DOI: 10.1021/ja01853a064 View Source
